2-(2H-benzotriazol-2-yl)-4-methylphenyl 2,4-dichlorobenzoate
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Overview
Description
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,4-DICHLOROBENZOATE is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the field of photostabilization. The compound is characterized by the presence of a benzotriazole moiety, which is known for its ability to absorb ultraviolet (UV) light, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,4-DICHLOROBENZOATE typically involves the following steps:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This is usually achieved by the reaction of o-phenylenediamine with nitrous acid, resulting in the formation of benzotriazole.
Coupling Reaction: The benzotriazole intermediate is then coupled with 4-methylphenol in the presence of a suitable catalyst, such as a Lewis acid, to form 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol.
Esterification: The final step involves the esterification of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol with 2,4-dichlorobenzoic acid in the presence of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC), to yield the target compound.
Industrial Production Methods
In industrial settings, the production of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,4-DICHLOROBENZOATE is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors are used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzotriazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reagents: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,4-DICHLOROBENZOATE has a wide range of scientific research applications, including:
Photostabilization: The compound is widely used as a UV absorber in the formulation of sunscreens, coatings, and plastics to protect against UV radiation.
Biological Studies: It is used in biological research to study the effects of UV radiation on cells and tissues.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industrial Applications: It is used in the production of UV-resistant materials, such as automotive coatings and outdoor furniture.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,4-DICHLOROBENZOATE involves the absorption of UV light by the benzotriazole moiety. This absorption prevents the UV light from reaching and damaging the underlying material or biological tissue. The compound acts as a UV filter, converting the absorbed UV energy into less harmful forms, such as heat.
Molecular Targets and Pathways
The primary molecular target of the compound is UV radiation. By absorbing UV light, the compound protects various substrates from UV-induced degradation. The pathways involved include the dissipation of absorbed energy through non-radiative processes.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL: Similar in structure but lacks the ester linkage with 2,4-dichlorobenzoic acid.
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-TERT-BUTYLPHENOL: Contains a tert-butyl group instead of a methyl group.
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHYLPHENOL: Contains an ethyl group instead of a methyl group.
Uniqueness
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,4-DICHLOROBENZOATE is unique due to the presence of both the benzotriazole moiety and the ester linkage with 2,4-dichlorobenzoic acid. This combination enhances its UV-absorbing properties and makes it particularly effective in applications requiring high UV stability.
Properties
Molecular Formula |
C20H13Cl2N3O2 |
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Molecular Weight |
398.2 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C20H13Cl2N3O2/c1-12-6-9-19(27-20(26)14-8-7-13(21)11-15(14)22)18(10-12)25-23-16-4-2-3-5-17(16)24-25/h2-11H,1H3 |
InChI Key |
BHQYVUZKUYPKCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
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